Pimelic diphenylamide 106 is a synthetic compound that functions as a slow, tight-binding inhibitor of class I histone deacetylases (HDACs). This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Friedreich's ataxia and Huntington's disease. Unlike other HDAC inhibitors, pimelic diphenylamide 106 demonstrates a unique binding profile, progressively inhibiting HDAC activity over time.
Pimelic diphenylamide 106 was first described in the literature in 2008, where it was characterized as an effective inhibitor of class I HDACs, specifically targeting HDAC1, HDAC2, and HDAC3 while exhibiting minimal activity against class II HDACs . The compound is commercially available through various biochemical suppliers, including Bertin Technologies and Sigma-Aldrich .
Pimelic diphenylamide 106 is classified under the category of small molecule inhibitors, specifically targeting zinc-dependent histone deacetylases. It is part of a broader class of compounds known for their roles in epigenetic regulation and potential therapeutic applications in oncology and neurology .
The synthesis of pimelic diphenylamide 106 involves multi-step organic reactions typically starting from commercially available precursors. The detailed synthetic route includes the formation of the benzamide structure followed by the introduction of the pimelic acid moiety. Specific methods may vary among different laboratories but generally follow established protocols for amide bond formation.
The synthesis can be optimized through various techniques such as:
The molecular formula of pimelic diphenylamide 106 is CHNO. The compound features a central benzamide structure with a pimelic acid derivative, which contributes to its biological activity.
Pimelic diphenylamide 106 predominantly participates in reversible binding reactions with class I HDACs. The mechanism involves the coordination of the zinc ion present in the active site of these enzymes.
Pimelic diphenylamide 106 inhibits histone deacetylases by binding to their active sites, preventing substrate access and thereby inhibiting deacetylation processes essential for gene expression regulation.
The compound's mechanism can be described as follows:
Pimelic diphenylamide 106 has significant implications in scientific research, particularly in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4